molecular formula C10H11F3N2O B2660470 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 2197992-24-6

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B2660470
CAS No.: 2197992-24-6
M. Wt: 232.206
InChI Key: CRAFBWKWVGGVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.

    Nucleophilic Substitution: The trichloropyrimidine undergoes sequential nucleophilic substitution reactions

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced using 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6-4-8(16-5-10(11,12)13)15-9(14-6)7-2-3-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAFBWKWVGGVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.